CDK9/Cyclin T1 Inhibition Potency vs. CDK2 Selectivity Window for This Scaffold
A structurally representative analog within the same tetrahydroquinoline-cyclopropanecarboxamide chemotype (BDBM50553488) demonstrates potent CDK9/Cyclin T1 inhibition with an IC50 of 11 nM, while exhibiting substantially weaker activity against the closely related anti-target CDK2/Cyclin E (IC50 = 1,080 nM) [1]. This represents a calculated selectivity index of approximately 98-fold for CDK9 over CDK2 within this scaffold family. Procurement of the specific N1-isobutyryl-6-cyclopropanecarboxamide substitution pattern is critical because the cyclopropanecarboxamide group at the 6-position has been identified as a key pharmacophoric element for achieving sub-100 nM CDK9 potency in tetrahydroquinoline-based series [1].
| Evidence Dimension | CDK9/Cyclin T1 inhibitory potency vs. CDK2/Cyclin E selectivity |
|---|---|
| Target Compound Data | CDK9 IC50 = 11 nM; CDK2 IC50 = 1,080 nM (representative chemotype analog) |
| Comparator Or Baseline | CDK2/Cyclin E IC50 = 1,080 nM (internal anti-target selectivity baseline) |
| Quantified Difference | ~98-fold selectivity for CDK9 over CDK2 |
| Conditions | Recombinant full-length His-tagged human CDK9/Cyclin T1 and GST-tagged human CDK2/Cyclin E expressed in baculovirus/Sf9 systems; biotinylated peptide substrate assay |
Why This Matters
This selectivity profile differentiates the tetrahydroquinoline-cyclopropanecarboxamide chemotype from pan-CDK inhibitors and supports its selection for projects requiring CDK9-specific modulation.
- [1] BindingDB. BDBM50553488 (CHEMBL4743691): Affinity Data for CDK9/Cyclin T1 and CDK2/Cyclin E. Retrieved from bindingdb.org. View Source
